Sebacic dihydrazide

Catalog No.
S703580
CAS No.
925-83-7
M.F
C10H22N4O2
M. Wt
230.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sebacic dihydrazide

CAS Number

925-83-7

Product Name

Sebacic dihydrazide

IUPAC Name

decanedihydrazide

Molecular Formula

C10H22N4O2

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16)

InChI Key

ZWLIYXJBOIDXLL-UHFFFAOYSA-N

SMILES

C(CCCCC(=O)NN)CCCC(=O)NN

Synonyms

Decanedioic dihydrazide

Canonical SMILES

C(CCCCC(=O)NN)CCCC(=O)NN

The exact mass of the compound Sebacic dihydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sebacic dihydrazide (SDH) is a 10-carbon aliphatic dihydrazide widely utilized as a latent curing agent for one-component (1K) epoxy resins, a chain extender in polyurethanes, and a highly effective formaldehyde scavenger in engineering plastics [1]. With a melting point of 185–191°C, SDH remains unreactive at room temperature, providing excellent shelf stability in formulated systems prior to thermal activation . Its long aliphatic backbone distinguishes it from shorter-chain or aromatic analogs, imparting distinct rheological flexibility and mechanical toughness to cured matrices. This makes it a critical raw material for flexible adhesives, advanced powder coatings, and low-emission polymer formulations where standard crosslinkers fail to balance latency with mechanical performance [2].

Substituting Sebacic dihydrazide with generic alternatives like Adipic dihydrazide (ADH) or Dicyandiamide (DICY) fundamentally alters processability and final material performance, often leading to application failure . While ADH is a common aliphatic crosslinker, its shorter 6-carbon chain yields a higher crosslink density and lower flexibility, which can induce brittle fracture in formulations requiring high impact resistance or thermal cycling tolerance [1]. Conversely, replacing SDH with the industry-standard DICY necessitates significantly higher activation temperatures or the use of aggressive accelerators. This substitution risks thermal degradation of sensitive substrates, increases energy consumption during processing, and can compromise the shelf life of the formulated 1K product [2].

Mechanical Flexibility and Elongation in Cured Epoxies

In epoxy curing applications, the 10-carbon aliphatic chain of SDH provides superior flexibility compared to shorter-chain or aromatic dihydrazides [1]. Formulations utilizing SDH exhibit lower glass transition temperatures (Tg) and higher elongation at break than those cured with Adipic dihydrazide (ADH) or Isophthalic dihydrazide (IDH), effectively mitigating internal stress during thermal cycling [2].

Evidence DimensionAliphatic chain length and resulting flexibility
Target Compound DataSDH (C10 chain) yields higher elongation and lower Tg
Comparator Or BaselineADH (C6 chain) yields higher crosslink density and Tg of 140-160°C
Quantified Difference4 additional methylene units per crosslink bridge, significantly reducing matrix rigidity
Conditions1K epoxy resin curing (e.g., DGEBA systems)

Buyers formulating flexible adhesives for dissimilar substrates must select SDH over ADH to prevent brittle delamination under mechanical stress.

Latent Curing Activation and Processability

SDH functions as a highly effective latent curing agent, offering a more favorable activation energy profile compared to the industry-standard Dicyandiamide (DICY) . While maintaining comparable room-temperature shelf stability due to its solid state (melting point ~185°C), SDH initiates curing at lower temperatures than unaccelerated DICY, reducing energy consumption and preventing thermal degradation of sensitive components during processing .

Evidence DimensionCuring activation profile
Target Compound DataSDH provides lower activation temperature with moderate accelerator dependency
Comparator Or BaselineDICY requires high temperatures (>150°C) or strong accelerators
Quantified DifferenceLower thermal threshold for crosslinking initiation while maintaining 1K latency
ConditionsHot-melt or powder coating epoxy formulations

Enables the procurement of a curing agent suitable for temperature-sensitive electronics and rapid-cure industrial coatings where DICY would cause thermal damage.

Formaldehyde Scavenging Efficiency and Color Stability

In the stabilization of polyoxymethylene (POM) resins, SDH is utilized as a highly efficient formaldehyde scavenger at loadings of 0.01–20 phr [1]. Compared to conventional amine-based scavengers like melamine, SDH reacts irreversibly with liberated formaldehyde while inducing significantly less thermal discoloration (yellowing) during high-temperature melt processing (190–210°C) [2].

Evidence DimensionFormaldehyde scavenging and color retention
Target Compound DataSDH provides high scavenging efficiency with low thermal discoloration
Comparator Or BaselineMelamine/Amines provide effective scavenging but are highly prone to thermal yellowing
Quantified DifferenceSuperior color stability under extrusion conditions while meeting VOC emission targets
ConditionsPOM melt processing at 190–210°C

Critical for automotive and consumer goods manufacturers requiring low-emission, color-stable polyacetal components without sacrificing aesthetic quality.

Flexible 1K Epoxy Adhesives for Dissimilar Substrates

SDH is the optimal choice for formulating one-component epoxy adhesives used in bonding dissimilar materials (e.g., metal to plastic). Its 10-carbon aliphatic chain absorbs thermal expansion mismatches, preventing the brittle failures commonly associated with shorter-chain crosslinkers like ADH or rigid aromatic agents like IDH [1].

Low-Temperature Powder Coatings

In powder coating applications where substrates cannot withstand the high curing temperatures required by DICY, SDH provides a reliable latent cure. This allows for faster line speeds and reduced energy costs during processing without sacrificing the shelf life or durability of the coating .

Low-Emission Polyacetal (POM) Automotive Interiors

SDH is strictly procured as a formaldehyde scavenger for POM resins used in automotive interiors. It ensures compliance with strict volatile organic compound (VOC) emission standards (e.g., VDA 275) while maintaining the visual clarity and color stability of the molded parts, outperforming traditional melamine scavengers [2].

XLogP3

-0.7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 106 of 109 companies (only ~ 2.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

925-83-7

Wikipedia

Sebacic dihydrazide

General Manufacturing Information

Decanedioic acid, 1,10-dihydrazide: ACTIVE

Dates

Last modified: 08-15-2023

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